![molecular formula C21H24N4O B2931320 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285599-77-0](/img/new.no-structure.jpg)
5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its adamantyl group, pyrazole ring, and benzylideneamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl group. The pyrazole ring is then constructed, followed by the introduction of the benzylideneamino group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to meet commercial demands. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the pyrazole ring and adamantyl group makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The reactions of 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further research and development.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its adamantyl group provides steric hindrance, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Biology: In biological research, 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide is studied for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for various diseases. Its unique structure allows it to modulate biological pathways and exert therapeutic effects.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism by which 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantyl group enhances its binding affinity to enzymes and receptors, while the pyrazole ring and benzylideneamino moiety contribute to its biological activity. The compound modulates various pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles
5-(1-adamantyl)-indol-3-ylacetic acid
Adamantane derivatives
Uniqueness: 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide stands out due to its unique combination of adamantyl group, pyrazole ring, and benzylideneamino moiety. This combination provides enhanced stability, reactivity, and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
1285599-77-0 |
|---|---|
Molekularformel |
C21H24N4O |
Molekulargewicht |
348.45 |
IUPAC-Name |
5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H24N4O/c26-20(25-22-13-14-4-2-1-3-5-14)18-9-19(24-23-18)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,9,13,15-17H,6-8,10-12H2,(H,23,24)(H,25,26)/b22-13+ |
InChI-Schlüssel |
NDGXKASEMFVWPF-LPYMAVHISA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2931237.png)
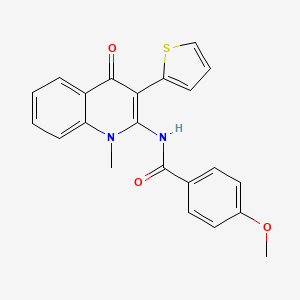
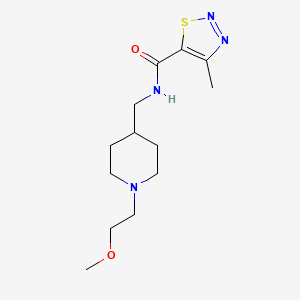
![3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2931244.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2931245.png)
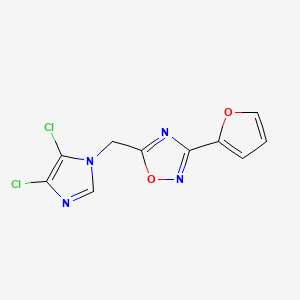
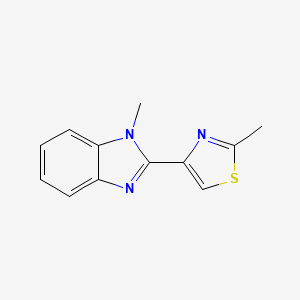
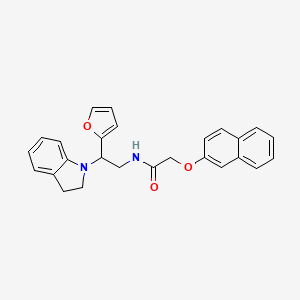
![Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione](/img/structure/B2931251.png)
![3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2931255.png)
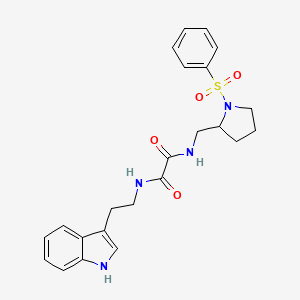
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2931257.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931258.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2931260.png)
